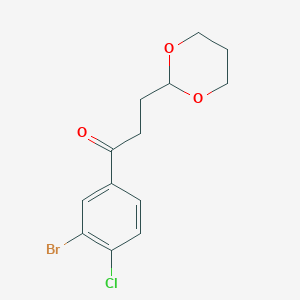

3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone

Description

3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone is a halogenated propiophenone derivative featuring a 1,3-dioxane ring attached to the propanone backbone. The compound is characterized by its bromo and chloro substituents at the 3' and 4' positions of the aromatic ring, respectively, and a 1,3-dioxane moiety at the 3-position of the ketone chain. This structural complexity renders it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals. The 1,3-dioxane group may act as a protecting group for carbonyl functionalities, enhancing stability during reactions .

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrClO3/c14-10-8-9(2-3-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQYEFHHJAKJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646070 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-20-5 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone typically involves multiple steps:

Chlorination: The chlorine atom can be introduced via chlorination using chlorine (Cl2) and iron(III) chloride (FeCl3) as a catalyst.

Formation of the 1,3-dioxane ring: This step involves the reaction of the appropriate ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the dioxane ring.

Reduction: Reduction reactions can target the carbonyl group in the propiophenone structure.

Substitution: The bromine and chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or alkanes can be formed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Its derivatives may be studied for potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, such as the carbonyl group or the halogen atoms. These interactions can influence various biochemical pathways, potentially leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparisons

| Compound | Substituents (Aromatic Ring) | Backbone Functional Group | Key Reactivity Features |

|---|---|---|---|

| 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone | Br (3'), Cl (4') | 1,3-Dioxane | Stabilizes intermediates via cyclic acetal |

| α-Phenylselenopropiophenone | None | -SePh | Facilitates radical-mediated reactions |

| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | Br, Cl on pyrazole ring | Pyrazolone | Bioactive scaffold for antimicrobial agents |

Reactivity in α-Functionalization

The cesium carbonate-catalyzed α-phenylselenation of propiophenone derivatives (e.g., yielding α-phenylselenopropiophenone) demonstrates that electron-deficient aromatic ketones undergo selenation efficiently (0.59 mmol yield for propiophenone vs. 0.51 mmol for acetophenone) . In contrast, the bromo and chloro substituents in this compound may hinder such reactions due to steric and electronic effects, necessitating tailored conditions.

Cross-Coupling Potential

The bromo substituent in the compound enables Suzuki-Miyaura or Ullmann couplings, a feature shared with 4-bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one (Example 5.17, m/z 301–305 [M+H]+) . However, the presence of the dioxane ring may complicate purification post-reaction compared to simpler halogenated propiophenones.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3'-bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential halogenation and functional group protection. For bromination, N-bromosuccinimide (NBS) with catalytic FeCl₃ or AlCl₃ under anhydrous conditions (e.g., DCM, 0–25°C) is used to ensure regioselectivity at the 3'-position . Chlorination at the 4'-position may employ SOCl₂ or Cl₂ gas in the presence of Lewis acids. The 1,3-dioxane group is introduced via ketalization of a ketone intermediate using ethylene glycol and acid catalysis (e.g., p-TsOH) . Optimization focuses on temperature control, stoichiometry, and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons, dioxane ring protons) and confirms regioselectivity .

- X-ray Crystallography : Single-crystal diffraction using SHELX or ORTEP-III validates the three-dimensional structure, particularly the dioxane ring conformation and halogen spatial arrangement .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., dehalogenated byproducts) .

Q. How should researchers handle waste containing halogenated intermediates like this compound?

- Methodology : Segregate halogenated waste in labeled, airtight containers. Collaborate with certified waste management firms for incineration or catalytic dehalogenation. Avoid aqueous disposal due to environmental persistence .

Advanced Research Questions

Q. What strategies address competing halogenation pathways during the synthesis of polychlorinated/brominated propiophenones?

- Methodology :

- Directing Groups : Use electron-donating groups (e.g., methoxy) to steer electrophilic substitution toward desired positions .

- Protection-Deprotection : Temporarily block reactive sites (e.g., with acetyl groups) during halogenation steps .

- Computational Modeling : DFT calculations predict reaction pathways and transition states to optimize regioselectivity .

Q. How does the electron-withdrawing effect of the 1,3-dioxane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The dioxane ring stabilizes adjacent carbonyl groups via conjugation, reducing electrophilicity. This requires activated catalysts (e.g., Pd(PPh₃)₄ with Buchwald-Hartwig conditions) for Suzuki-Miyaura couplings. Kinetic studies (monitored via GC-MS) assess reaction rates compared to non-dioxane analogs .

Q. What crystallographic challenges arise when resolving the structure of halogenated propiophenones, and how are they mitigated?

- Methodology : Heavy atoms (Br/Cl) cause absorption errors in X-ray diffraction. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.